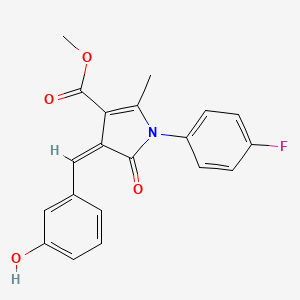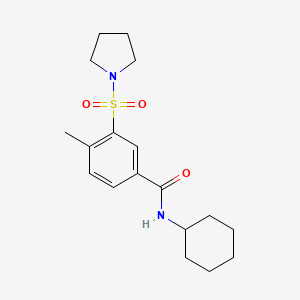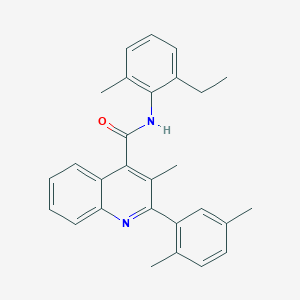![molecular formula C16H18BrN3O4 B4640667 ethyl 4-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4640667.png)
ethyl 4-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate
説明
Synthesis Analysis
Synthesis of related compounds typically involves multiple steps, including nitration, reduction, diazotation, and catalytic coupling reactions. A study by Hu Ying-he (2006) described the synthesis of ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, showcasing the versatility of bromine in facilitating such complex synthetic routes (Hu Ying-he, 2006). Although not directly mentioning the target compound, the methodologies provide a foundational understanding of handling similar brominated and piperazine-containing structures.
Molecular Structure Analysis
The molecular structure of compounds similar to the target is often analyzed through X-ray crystallography, showcasing how crystallization techniques can reveal polymorphic forms with different hydrogen-bonding networks. Weatherhead-Kloster et al. (2005) investigated such a compound, providing insights into the structural complexities and intermolecular interactions possible within this chemical family (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
The reactions of compounds with piperazine cores involve diverse transformations, including decyclization reactions with secondary amines and the formation of N,N′-disubstituted piperazine derivatives, as explored by Vasileva et al. (2018) (Vasileva et al., 2018). These reactions underline the chemical reactivity of the piperazine ring when exposed to different reagents.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, often depend on the compound's molecular arrangement and intermolecular forces. While specific data on the target compound is scarce, related research highlights the importance of crystalline form in determining these physical properties, as demonstrated by the polymorphic study conducted by Weatherhead-Kloster et al. (2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for understanding how the target compound interacts in various chemical environments. For example, the study by Ishii et al. (1997) on N-(2-pyridinyl)piperazines underlines the significant impact that substituents have on the piperazine ring's reactivity, especially regarding carbonylation reactions (Ishii et al., 1997). Such insights are invaluable for predicting the behavior of the target compound under different chemical conditions.
特性
IUPAC Name |
ethyl 4-[(5-bromo-2,3-dioxoindol-1-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O4/c1-2-24-16(23)19-7-5-18(6-8-19)10-20-13-4-3-11(17)9-12(13)14(21)15(20)22/h3-4,9H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIITXHSAHXTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4640590.png)
![1-(4-fluorophenyl)-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4640595.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4640603.png)
![5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4640609.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4640614.png)

![4-(3-methoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4640619.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4640631.png)
![4-{[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4640632.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4640638.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4640666.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4640668.png)
